Antidepressant Potential via Multi-Receptor Targeting: Arillanin A vs. Standard Fluoxetine
In a multi-target screening study, Arillanin A demonstrated binding to key monoamine receptors (5-HT1A, 5-HT2A, DRD1, DRD2) with affinities below -5 kcal/mol and 10⁻⁴ M [1]. This receptor binding profile, which is characteristic of many established antidepressants, was previously unreported for this compound. The study also compared its neuroprotective effect to the positive control fluoxetine hydrochloride in a corticosterone-damaged PC12 cell model, where Arillanin A showed a promising, though not fully quantified, neuroprotective effect relative to the standard [1].
| Evidence Dimension | Receptor Binding Affinity & Neuroprotection |
|---|---|
| Target Compound Data | Binding affinity < -5 kcal/mol for 5-HT1A, 5-HT2A, DRD1, DRD2; Neuroprotection comparable to fluoxetine in vitro |
| Comparator Or Baseline | Fluoxetine Hydrochloride |
| Quantified Difference | Binding affinities were below the -5 kcal/mol threshold; neuroprotective effect was comparable to fluoxetine, a standard antidepressant, in the cell model. |
| Conditions | Molecular docking and surface plasmon resonance (SPR) for binding; CORT-induced PC12 cell injury model for neuroprotection. |
Why This Matters
This is the first evidence of Arillanin A's antidepressant-like multi-target activity, providing a scientific basis for its use in neurological research where fluoxetine is a common benchmark, but a multi-target approach may be desired.
- [1] Li, X., et al. (2025). Discovery of antidepressant active compounds from Polygala tenuifolia Willd.: An integrated multitarget screening strategy combining network pharmacology with cell membrane chromatography coupled to high performance liquid chromatography. Journal of Ethnopharmacology, 337, 118942. View Source
